molecular formula C11H6F6O2 B1524841 2,4-Bis(trifluoromethyl)cinnamic acid CAS No. 773129-10-5

2,4-Bis(trifluoromethyl)cinnamic acid

Cat. No. B1524841
CAS RN: 773129-10-5
M. Wt: 284.15 g/mol
InChI Key: YGAXXKKVJARVCF-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the para-position .


Molecular Structure Analysis

The molecular formula of 2,4-Bis(trifluoromethyl)cinnamic acid is C11H6F6O2 . The molecular weight is 284.155 Da . The structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

2,4-Bis(trifluoromethyl)cinnamic acid is a white to light yellow crystalline powder . It has a melting point range of 199 - 205 °C .

Scientific Research Applications

1. Analytical Chemistry: Internal Standard in HPLC 2,4-Bis(trifluoromethyl)cinnamic acid has been utilized as an internal standard for high-performance liquid chromatography (HPLC), specifically for the determination of A77 1726 in plasma, which is a metabolite of leflunomide, an immunosuppressive drug .

Pharmaceutical Research Synthesis of Anilides

In pharmaceutical research, this compound has been involved in the microwave-assisted synthesis of a series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid. These anilides are explored for their potential therapeutic applications .

3. Life Science Research: Lab Equipment and Supplies While not a direct application of the compound itself, 2,4-Bis(trifluoromethyl)cinnamic acid is listed among life science research solutions, indicating its relevance in various research fields such as cell biology, genomics, proteomics, etc., where it may be used in experimental procedures or as a reagent .

Medical Treatment Cancer and Other Disorders

Cinnamic acid derivatives, which include compounds like 2,4-Bis(trifluoromethyl)cinnamic acid, have been reported to play a role in treating various medical conditions including cancer, bacterial infections, diabetes, and neurological disorders. Their biological efficacy is a subject of ongoing research .

Safety and Hazards

2,4-Bis(trifluoromethyl)cinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

A recent study suggests that trifluoromethylcinnamanilide Michael acceptors, which are related to 2,4-Bis(trifluoromethyl)cinnamic acid, could be used for the treatment of resistant bacterial infections . This indicates potential future directions for the use of 2,4-Bis(trifluoromethyl)cinnamic acid and related compounds in medical applications.

properties

IUPAC Name

(E)-3-[2,4-bis(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1-5H,(H,18,19)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAXXKKVJARVCF-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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